molecular formula C18H34O6 B1596119 Ethylenebis(oxyethylene) dihexanoate CAS No. 25176-75-4

Ethylenebis(oxyethylene) dihexanoate

Cat. No.: B1596119
CAS No.: 25176-75-4
M. Wt: 346.5 g/mol
InChI Key: WPMUZECMAFLDQO-UHFFFAOYSA-N
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Description

Ethylenebis(oxyethylene) dihexanoate is a chemical compound with the molecular formula C18H34O6 and a molecular weight of 346.46 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes two hexanoate groups attached to an ethylene glycol backbone through oxyethylene linkages.

Preparation Methods

Ethylenebis(oxyethylene) dihexanoate can be synthesized through several methods. One common synthetic route involves the reaction of triethylene glycol with hexanoic acid methyl ester in the presence of anhydrous potassium carbonate as a catalyst . The reaction is typically carried out at 155°C under reduced pressure for about 6 hours. The product is then purified through vacuum distillation to remove unreacted starting materials and impurities.

Chemical Reactions Analysis

Ethylenebis(oxyethylene) dihexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethylenebis(oxyethylene) dihexanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethylenebis(oxyethylene) dihexanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique physical and chemical properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-[2-(2-hexanoyloxyethoxy)ethoxy]ethyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O6/c1-3-5-7-9-17(19)23-15-13-21-11-12-22-14-16-24-18(20)10-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMUZECMAFLDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCOCCOCCOC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179844
Record name Ethylenebis(oxyethylene) dihexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25176-75-4
Record name 1,1′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)] dihexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25176-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylenebis(oxyethylene) dihexanoate
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Record name Ethylenebis(oxyethylene) dihexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenebis(oxyethylene) dihexanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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